Product packaging for (R)-10,11-Dehydrocurvularin(Cat. No.:CAS No. 1095588-70-7)

(R)-10,11-Dehydrocurvularin

Cat. No.: B013541
CAS No.: 1095588-70-7
M. Wt: 290.31 g/mol
InChI Key: AVIRMQMUBGNCKS-DFVUYQKZSA-N
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Description

Dehydrocurvularin is a macrocyclic lactone isolated from various fungal species, including Aspergillus and Penicillium , with documented bioactivity in phytopathological, anticancer, and anti-inflammatory research. Key Research Applications: • Agricultural Nematicide: Demonstrates significant nematicidal activity against the root-knot nematode Meloidogyne graminicola , a major rice pest. It reduces nematode attraction to roots, decreases infection rates, and suppresses subsequent development, showing efficacy in both greenhouse and field conditions . • Antineoplastic Agent: Serves as a potent irreversible inhibitor of ATP-citrate lyase (ACLY), a key enzyme in cell metabolism, thereby illuminating its anti-cancer mode of action . Induces apoptosis in gastric cancer cells by activating PARP-1 and caspase-3, leading to reduced tumor growth in vivo models . • Anti-inflammatory Properties: Attenuates inflammation by suppressing the activation of the NLRP3 inflammasome, a critical component of the innate immune response . Also inhibits the LPS-induced overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages, partly via suppression of the NF-κB signaling pathway . Mechanism of Action: Its multifaceted bioactivity stems from targeting different pathways. In cancer research, it irreversibly inhibits ATP-citrate lyase and triggers a caspase-3/PARP-1 dependent apoptotic pathway . In immunology, it directly modulates the NLRP3 inflammasome . For plant pathology, it impairs nematode behavior and development . Product Information: This product is supplied for chemical and biological research applications. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O5 B013541 (R)-10,11-Dehydrocurvularin CAS No. 1095588-70-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1095588-70-7

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

(5R,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione

InChI

InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m1/s1

InChI Key

AVIRMQMUBGNCKS-DFVUYQKZSA-N

Isomeric SMILES

C[C@@H]1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O

Canonical SMILES

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O

Appearance

White to off white solid

Synonyms

alpha,beta-dehydrocurvularin
beta,gamma-dehydrocurvularin
dehydrocurvularin

Origin of Product

United States

Occurrence and Isolation from Biological Sources

Fungal Producers of Dehydrocurvularin and Related Curvularins

Numerous fungal genera and species have been identified as producers of dehydrocurvularin and structurally related curvularins. These fungi inhabit diverse ecological niches, including soil and plant tissues.

Aspergillus Species (Aspergillus terreus, Aspergillus aureofulgens, Aspergillus sp.)

Several species within the Aspergillus genus are known to produce dehydrocurvularin. Aspergillus sp. has been reported to yield βγ-dehydrocurvularin and αβ-dehydrocurvularin, alongside other related compounds like 8-β-hydroxy-7-oxocurvularin and 7-oxocurvularin. These compounds were isolated from the culture filtrate and mycelial mats of the fungus. tandfonline.comnih.govoup.com Aspergillus aureofulgens has also been identified as a source of α,β-dehydrocurvularin. nih.govadipogen.com Research involving Aspergillus sp. collected in Tottori, Japan, cultured in malt (B15192052) extract medium, led to the isolation of βγ-dehydrocurvularin and αβ-dehydrocurvularin through extraction with ethyl acetate (B1210297) and subsequent chromatographic fractionation. tandfonline.com Aspergillus terreus is another species from which 10,11-dehydrocurvularin has been isolated. nih.gov

Alternaria Species (Alternaria cinerariae, Alternaria tenuissima)

Alternaria species are also recognized producers of dehydrocurvularins. Alternaria cinerariae has been reported to produce α,β-dehydrocurvularin. nih.gov Dehydrocurvularins have been isolated from Alternaria species, including A. cinerariae, A. zinniae, A. macrospora, and A. tomatophila. nih.gov Chlorinated dehydrocurvularin analogs have also been isolated from an Alternaria sp. obtained from the leaf tissue of Astragalus lentiginosus. nih.govnih.gov Specific compounds isolated from Alternaria sp. AST0039, an endophytic fungus from Astragalus lentiginosus, include (−)-(10E,15S)-4,6-dichloro-10(11)-dehydrocurvularin, (−)-(10E,15S)-6-chloro-10(11)-dehydrocurvularin, and (−)-(10E,15S)-10(11)-dehydrocurvularin. nih.gov

Curvularia Species (Curvularia sp., Curvularia eragrostidis, Curvularia intermedia)

The genus Curvularia is a significant source of dehydrocurvularin and related compounds. Dehydrocurvularin and curvularin (B155139) have been isolated from Curvularia sp. nih.govresearchgate.netresearchgate.net Curvularia eragrostidis is known to produce α,β-dehydrocurvularin. nih.govnih.govjapsonline.comresearchgate.net A phytotoxic metabolite, αβ-dehydrocurvularin, was isolated from the culture medium of Curvularia intermedia. nih.govomicsonline.orgscirp.orgscirp.orgresearchgate.netthieme-connect.com Research on Curvularia intermedia isolated from Pandanus amaryllifolius involved culturing the fungus in potato dextrose broth, followed by extraction with ethyl acetate and chromatographic separation to yield curvularin and dehydrocurvularin. scirp.orgthieme-connect.com

Penicillium Species (Penicillium sp., Penicillium Sumatrense)

Penicillium species have also been identified as producers of dehydrocurvularin. Penicillium sp. has been reported to yield dehydrocurvularin. nih.govnih.govresearchgate.net Penicillium sumatrense, particularly marine-derived strains, is a source of dehydrocurvularin and other curvularin-type macrolides. rsc.orgnih.govrsc.orgrsc.orgresearchgate.netfao.orgresearchgate.net Isolation of dehydrocurvularin from Penicillium sumatrense has been achieved from deep-sea sediment samples. rsc.orgrsc.orgrsc.orgresearchgate.net Another study isolated dehydrocurvularin from the mangrove-derived fungus Penicillium sumatrense MA-325. nih.govresearchgate.net

Other Fungal Genera (e.g., Nectria galligena, Cochliobolus, Eupenicillium, Chrysosporium lobatum)

Dehydrocurvularin has also been isolated from other fungal genera. Nectria galligena, a phytopathogenic fungus, has been shown to produce α,β-dehydrocurvularin. nih.govacs.orgnih.govresearchgate.net This compound was isolated from liquid cultures of N. galligena obtained from infected apple trees. acs.orgnih.govresearchgate.net Cochliobolus species, which are closely related to Curvularia, have also been associated with dehydrocurvularin. nih.govscirp.orgjapsonline.comresearchgate.net While curvularin has been isolated from endophytic Cochliobolus sp., β-dehydrocurvularin has been isolated from the endophytic fungus Curvularia eragrostidis, which is of interest as a potential bioherbicide. japsonline.comjapsonline.comresearchgate.net Eupenicillium sp. associated with marine sponges has been found to produce αβ-dehydrocurvularin and curvularin. researchgate.netsigmaaldrich.comnih.gov Chrysosporium lobatum strain BK-3, isolated from soil, has yielded α,β-dehydrocurvularin and curvularin. nih.govmdpi.comnih.govresearchgate.net

Marine-Derived Microbes as Sources

Marine environments have proven to be a valuable source of diverse microorganisms, including fungi, that produce bioactive compounds like dehydrocurvularin. Marine-derived fungi from genera such as Penicillium and Eupenicillium have been reported to yield dehydrocurvularin and related curvularins. adipogen.comresearchgate.netscirp.orgresearchgate.netrsc.orgnih.govrsc.orgrsc.orgresearchgate.netfao.orgresearchgate.netsigmaaldrich.comnih.govmdpi.com Specifically, Penicillium sumatrense isolated from deep-sea sediments and mangrove environments has been a source of dehydrocurvularin. rsc.orgnih.govrsc.orgrsc.orgresearchgate.netfao.orgresearchgate.net Eupenicillium sp. associated with marine sponges has also yielded dehydrocurvularin. researchgate.netsigmaaldrich.comnih.gov Chemical studies on marine-derived fungal strains, such as Penicillium sp. SF-5859, have led to the isolation of dehydrocurvularin-type metabolites. mdpi.com

Here is a table summarizing some of the fungal sources of Dehydrocurvularin:

Fungal Genus Species/Strain Source Environment/Substrate Isolated Compounds (Examples)
Aspergillus Aspergillus sp. Tottori, Japan (soil) βγ-dehydrocurvularin, αβ-dehydrocurvularin, related curvularins
Aspergillus Aspergillus aureofulgens Not specified α,β-dehydrocurvularin
Aspergillus Aspergillus terreus Not specified 10,11-dehydrocurvularin
Alternaria Alternaria cinerariae Not specified α,β-dehydrocurvularin
Alternaria Alternaria sp. AST0039 Astragalus lentiginosus (leaf tissue) Chlorinated dehydrocurvularins, dehydrocurvularin
Curvularia Curvularia sp. Not specified, Marine alga Dehydrocurvularin, curvularin, related curvularins
Curvularia Curvularia eragrostidis Digitaria sanguinalis (diseased leaves) α,β-dehydrocurvularin
Curvularia Curvularia intermedia Pandanus amaryllifolius (infected leaf) αβ-dehydrocurvularin, curvularin
Penicillium Penicillium sp. Not specified, Marine sponge, Marine derived Dehydrocurvularin, curvularin, related macrolides
Penicillium Penicillium Sumatrense Deep-sea sediments, Mangrove Dehydrocurvularin, curvularin, sumalactones
Nectria Nectria galligena Apple trees (xylem) α,β-dehydrocurvularin
Cochliobolus Cochliobolus sp. G2-20 Sapindus saponaria L. (leaves) Curvularin (related to dehydrocurvularin)
Eupenicillium Eupenicillium sp. Marine sponge (Axinella sp.) αβ-dehydrocurvularin, curvularin
Chrysosporium Chrysosporium lobatum BK-3 Forest soil α,β-dehydrocurvularin, curvularin

Associated with Marine Sponges (Axinella sp.)

While marine sponges of the genus Axinella are known to be rich sources of bioactive natural products, often produced by their associated microorganisms, dehydrocurvularin itself has been reported in studies focusing on compounds isolated from marine-derived microbes, including those associated with sponges. mdpi.com Specifically, research on the sponge Dragmacidon reticulatum has yielded curvularin derivatives, including 12-Keto-10,11-dehydrocurvularin. mdpi.com Axinella species, such as Axinella damicornis/verrucosa, are common demosponges found in marine environments, including mesophotic depths. mdpi.comreeflex.net

Fungi from Deep-Sea Sediments

Deep-sea sediments represent an extreme environment where organisms produce unique secondary metabolites for survival. researchgate.net Fungi isolated from these sediments have been a source of dehydrocurvularin. For instance, Penicillium sumatrense, a marine fungus isolated from deep-sea sediments, has been found to produce dehydrocurvularin along with other curvularin-type macrolides. researchgate.netresearchgate.net This highlights deep-sea fungi as a significant source for the isolation of this compound.

Isolation Methodologies from Culture Filtrates and Mycelial Mats

Dehydrocurvularin can be isolated from fungal cultures. Isolation procedures often involve separating the culture filtrate from the mycelial mats. liverpool.ac.uk Both the liquid culture medium (filtrate) and the fungal biomass (mycelial mats) can contain the target compound. Studies have reported isolating dehydrocurvularin from both the culture filtrate and mycelial mats of Aspergillus sp. tandfonline.comnih.gov A general approach for isolating compounds from fungal cultures involves growing the fungi in a suitable liquid medium, followed by filtration to separate the mycelium from the broth. The desired compounds can then be extracted from either fraction using appropriate solvents and purification techniques.

Biotransformation Processes for Dehydrocurvularin Production

Biotransformation, utilizing microorganisms or their enzymes, can be employed for the production or modification of dehydrocurvularin. mdpi.com

Microbiological Conversion by Fungi (Antrodiella semisupina)

The fungus Antrodiella semisupina has been shown to microbiologically convert (-)-(10E,15S)-10,11-dehydrocurvularin into other related compounds, specifically curvularin and 5-methoxycurvularin. researchgate.netresearchgate.netnih.govglobalauthorid.com This process demonstrates the metabolic capabilities of Antrodiella semisupina in modifying the dehydrocurvularin structure. The conversion by Antrodiella semisupina resulted in a total isolated yield of 61% for curvularin and 5-methoxycurvularin. researchgate.netresearchgate.netnih.gov Antrodiella semisupina is classified within the order Polyporales. natureserve.orgwikipedia.orggbif.org

Biosynthesis and Enzymatic Pathways

Polyketide Origin and Precursors

Dehydrocurvularin originates from the polyketide pathway, which involves the stepwise condensation of small carboxylic acid starter and extender units, typically derived from acetyl-CoA and malonyl-CoA. nih.govwikipedia.orgslideshare.netresearchgate.net Early biosynthetic studies using stable isotope labeling established the polyketide origin of dehydrocurvularin. frontiersin.orgnih.gov Unlike resorcylic acid lactones (RALs) which often utilize penta- or hexaketide starters and form 14-membered rings, dehydrocurvularin is synthesized from a predicted tetraketide starter unit, contributing to its 12-membered lactone ring structure. nih.govresearchgate.netcapes.gov.br

Elucidation of Biosynthetic Gene Clusters

The genes responsible for dehydrocurvularin biosynthesis are organized into specific gene clusters in producing fungi. The identification and characterization of these clusters have been crucial in understanding the enzymatic machinery involved. researchgate.netcapes.gov.brnih.govwikipedia.orgpnas.orguniprot.orgresearchgate.netfrontiersin.orgnih.govresearchgate.net

Identification of Genes in Aspergillus terreus

In Aspergillus terreus strain AH-02-30-F7, the dehydrocurvularin biosynthetic gene cluster has been identified. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.govsecondarymetabolites.org This cluster is proposed to contain four key genes: Atcurs1, Atcurs2, AtcursR, and AtcursE. frontiersin.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net

Atcurs1: Encodes a highly reducing polyketide synthase (HR-PKS) predicted to synthesize a tetraketide intermediate. frontiersin.orgnih.govfrontiersin.orguniprot.org

Atcurs2: Encodes a non-reducing polyketide synthase (NR-PKS) that collaborates with AtCURS1 to complete the polyketide chain and catalyze cyclization. frontiersin.orgnih.govuniprot.orgfrontiersin.org

AtcursR: Predicted to encode a GAL4-like transcription regulatory protein, suggesting its role in controlling the expression of the cluster genes. frontiersin.orgnih.govresearchgate.netfrontiersin.org

AtcursE: May code for a major facilitator superfamily transporter protein, potentially involved in the export of dehydrocurvularin from the cell. frontiersin.orgnih.govresearchgate.netfrontiersin.org

Heterologous expression of the Atcurs1 and Atcurs2 genes in Saccharomyces cerevisiae successfully reconstituted dehydrocurvularin biosynthesis, confirming their roles. nih.govresearchgate.netcapes.gov.brfrontiersin.orgresearchgate.net

Identification of Genes in Alternaria cinerariae

The dehydrocurvularin gene cluster has also been identified in Alternaria cinerariae. nih.govnih.govresearchgate.net Similar to A. terreus, the biosynthesis in A. cinerariae involves the cooperation of an HR-PKS and an NR-PKS. nih.govnih.govresearchgate.net Key genes identified in this organism include Dhc3 and Dhc5. nih.govnih.govresearchgate.netuniprot.org

Dhc3: Encodes the highly reducing polyketide synthase responsible for the initial steps of biosynthesis, leading up to the tetraketide stage. nih.govnih.govresearchgate.netuniprot.org

Dhc5: Encodes the non-reducing polyketide synthase that performs subsequent chain extension cycles and cyclization to form dehydrocurvularin. nih.govnih.govresearchgate.netuniprot.org

Heterologous expression of Dhc3 and Dhc5 in yeast confirmed their responsibility for dehydrocurvularin biosynthesis in A. cinerariae. nih.govnih.govresearchgate.net

Role of Iterative Polyketide Synthases (PKSs)

Iterative type I polyketide synthases are large, multifunctional enzymes central to fungal polyketide biosynthesis. researchgate.netcapes.gov.brnih.govwikipedia.orgpnas.orgnih.govresearchgate.net They iteratively utilize their active sites to assemble the polyketide chain through repeated condensation reactions, primarily using malonyl-CoA extender units. nih.govwikipedia.orgslideshare.netasm.org Dehydrocurvularin biosynthesis relies on the cooperative action of two such iterative PKSs: a highly reducing PKS and a non-reducing PKS. researchgate.netcapes.gov.brnih.govpnas.orgnih.govresearchgate.net

Highly Reducing Polyketide Synthase (HR-PKS) Function

The HR-PKS (AtCURS1 in A. terreus and Dhc3 in A. cinerariae) is responsible for initiating the polyketide chain synthesis and carrying out specific reduction steps. researchgate.netcapes.gov.brnih.govwikipedia.orgpnas.orguniprot.orgnih.govresearchgate.netuniprot.orguniprot.org In the case of dehydrocurvularin, the HR-PKS is proposed to synthesize the tetraketide starter unit, specifically identified as 7(S)-hydroxyotc-2(E)-enoic acid in the A. terreus pathway. frontiersin.orgnih.govfrontiersin.org HR-PKSs contain domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), which can reduce the β-keto groups formed during chain elongation. asm.orgrsc.org The programming of these domains dictates the reduction pattern in the growing polyketide chain. nih.gov

Non-Reducing Polyketide Synthase (NR-PKS) Function

The NR-PKS (AtCURS2 in A. terreus and Dhc5 in A. cinerariae) works in conjunction with the HR-PKS. researchgate.netcapes.gov.brnih.govwikipedia.orgpnas.orguniprot.orgnih.govresearchgate.netuniprot.org After the HR-PKS synthesizes the initial tetraketide, it is believed to be transferred to the NR-PKS. frontiersin.orgnih.govfrontiersin.org The NR-PKS then performs additional chain extension cycles without significant reduction of the β-keto groups, producing the unreduced portion of the polyketide chain. uniprot.orguniprot.org The NR-PKS is also responsible for the cyclization and aromatization steps that form the characteristic dihydroxyphenylacetic acid lactone ring of dehydrocurvularin. nih.govresearchgate.netnih.gov The product template (PT) domain within the NR-PKS plays a critical role in directing the regiospecific aldol (B89426) condensation that leads to the formation of the 12-membered ring, a process with a different regiospecificity compared to the formation of 14-membered resorcylic acid lactones. nih.govresearchgate.netasm.org

Collaborative Biosynthesis Mechanisms

Unlike many fungal polyketides synthesized by single iterative polyketide synthase (iPKS) enzymes, the assembly of Dehydrocurvularin, similar to RALs, requires the collaborative effort of two iterative polyketide synthases. nih.govresearchgate.netresearchgate.netrsc.org This collaboration involves a highly reducing iterative polyketide synthase (hrPKS), designated AtCURS1 in Aspergillus terreus, and a non-reducing iterative polyketide synthase (nrPKS), AtCURS2. nih.govresearchgate.netrsc.orgnih.gov The genes encoding this pair of collaborating PKSs have been identified within a genomic locus in the Dehydrocurvularin-producing strain Aspergillus terreus AH-02-30-F7. nih.govresearchgate.net This collaborative biosynthesis mechanism involves the hrPKS synthesizing a reduced linear polyketide, which then serves as a starter unit for the nrPKS. rsc.orgacs.org The transfer of this intermediate from AtCURS1 to AtCURS2 is facilitated by the starter unit acyl transferase (SAT) domain of AtCURS2. rsc.orgnih.govacs.org Heterologous expression of these polyketide synthases in Saccharomyces cerevisiae has successfully reconstituted Dehydrocurvularin biosynthesis, providing a system for studying these collaborative mechanisms. nih.govresearchgate.net

Proposed Biosynthetic Pathway Steps

The biosynthesis of Dehydrocurvularin proceeds through a series of enzymatic steps involving the collaborative action of AtCURS1 and AtCURS2. nih.gov

Tetraketide Starter Unit Formation

The initial step in Dehydrocurvularin biosynthesis involves the formation of a tetraketide starter unit. nih.govresearchgate.net This unit, predicted to be 7(S)-hydroxyoct-2(E)-enoic acid, is assembled by the highly reducing polyketide synthase AtCURS1. nih.gov AtCURS1 is programmed to perform three consecutive polyketide extension cycles to produce this tetraketide. nih.gov This is a shorter starter unit compared to the pentaketide (B10854585) or hexaketide starters found in the biosynthesis of 14-membered ring resorcylic acid lactones. nih.govresearchgate.net Experimental evidence using tetraketide N-acetylcysteamine thioester analogues has supported the role of this tetraketide as the starter unit, capable of supporting biosynthesis with AtCURS2 alone in yeast. nih.govresearchgate.net

Chain Extension Cycles

Following the formation and transfer of the tetraketide starter unit from AtCURS1 to AtCURS2, the non-reducing polyketide synthase AtCURS2 is predicted to conduct additional chain extension cycles. nih.govresearchgate.net Utilizing the transferred tetraketide as a priming unit, AtCURS2 initiates four more cycles of chain extension. nih.govresearchgate.net These extensions occur without further reduction by AtCURS2. nih.govacs.org This "4+4" division of labor between the hrPKS and nrPKS results in the assembly of an octaketide chain. researchgate.net

Regioselective Cyclization and Lactone Formation (C3-C8 Aldol Condensation)

A crucial step in shaping the Dehydrocurvularin scaffold is the regioselective cyclization of the linear polyketide chain. researchgate.netresearchgate.net This is catalyzed by the product template (PT) domain of the non-reducing polyketide synthase AtCURS2. nih.govresearchgate.netresearchgate.netresearchgate.net The cyclization occurs via an aldol condensation reaction. nih.govresearchgate.netresearchgate.netresearchgate.net A defining characteristic of Dehydrocurvularin biosynthesis is the regiospecificity of this condensation, which takes place in the C3-C8 register. nih.govresearchgate.netresearchgate.netresearchgate.netpnas.org This C3-C8 aldol condensation yields the dihydroxyphenylacetic acid scaffold. nih.govresearchgate.net This type of cyclization, an S-type cyclization pattern, is considered atypical for fungal polyketides but is prevalent in bacterial aromatic polyketides. nih.govresearchgate.netresearchgate.net After cyclization and aromatization, the thioesterase (TE) domain of AtCURS2 is responsible for the release of the Dehydrocurvularin scaffold through the formation of the macrocyclic lactone ring. nih.govacs.orgpnas.org

Comparative Biosynthesis with Resorcylic Acid Lactones (RALs)

Dehydrocurvularin shares structural similarities with resorcylic acid lactones (RALs), and their biosynthesis involves collaborating iterative polyketide synthases. nih.govresearchgate.netresearchgate.net However, significant departures from canonical RAL assembly are required for Dehydrocurvularin biosynthesis, highlighting unique features. nih.govresearchgate.net

Differences in Ring Size and Scaffold Formation

A key difference between Dehydrocurvularin and most studied RALs lies in the size of their macrocyclic rings and the resulting aromatic scaffold formation. Dehydrocurvularin features a 12-membered macrocyclic ring moiety. nih.govresearchgate.net In contrast, the RAL series studied to date typically involves 14-membered macrolactones. nih.govresearchgate.net This difference in ring size is directly linked to the length of the polyketide starter unit produced by the hrPKS. nih.govresearchgate.net Dehydrocurvularin biosynthesis utilizes a tetraketide starter unit, which sets up the formation of the 12-membered macrocycle. nih.govresearchgate.net RAL biosynthesis, on the other hand, often involves penta- or hexaketide starters, leading to the formation of 14-membered rings. nih.govresearchgate.net

Furthermore, the formation of the aromatic ring also exhibits a crucial difference in regiospecificity. nih.govresearchgate.net In RAL biosynthesis, the product template (PT) domains catalyze the aldol condensation in the C2-C7 register, which is characteristic of an F-type folding mode common in fungal fused-ring polyketide biosynthesis. nih.govresearchgate.net For Dehydrocurvularin, however, the dihydroxyphenylacetic acid ring is formed with a different regiospecificity, involving a C3-C8 aldol condensation (S-type cyclization). nih.govresearchgate.netresearchgate.netpnas.org This C3-C8 connectivity is rarely observed in fungal polyketide products but is prevalent in bacterial aromatic polyketides. nih.govresearchgate.net

Here is a table summarizing key differences in the biosynthesis of Dehydrocurvularin and typical 14-membered RALs:

FeatureDehydrocurvularin BiosynthesisTypical 14-membered RAL Biosynthesis
Macrocycle Ring Size 12-membered nih.govresearchgate.net14-membered nih.govresearchgate.net
hrPKS Starter Unit Tetraketide nih.govresearchgate.netPenta- or Hexaketide nih.govresearchgate.net
Aromatic Ring Cyclization C3-C8 Aldol Condensation nih.govresearchgate.netresearchgate.netresearchgate.netpnas.orgC2-C7 Aldol Condensation nih.govresearchgate.netpnas.org
Cyclization Type S-type nih.govresearchgate.netresearchgate.netF-type nih.govresearchgate.net
Aromatic Scaffold Dihydroxyphenylacetic acid nih.govresearchgate.netResorcylic acid nih.govresearchgate.netpnas.org

Programming Differences in PKS Domains

The biosynthesis of dehydrocurvularin by the collaborating hrPKS-nrPKS pair involves crucial programming differences compared to the PKS systems that produce RALs. nih.govresearchgate.net These differences dictate key structural features of the final product, specifically the size of the macrocycle and the regiochemistry of the aromatic ring cyclization. nih.govresearchgate.netpnas.org

In Aspergillus terreus, the hrPKS AtCURS1 and the nrPKS AtCURS2 are responsible for dehydrocurvularin biosynthesis. nih.govresearchgate.netcapes.gov.br Bioinformatic analysis of these enzymes has highlighted significant programming divergences when compared to RAL-synthesizing systems. nih.govresearchgate.net One key difference lies in the starter unit produced by the hrPKS. AtCURS1 is predicted to synthesize a tetraketide starter unit, which contributes to the formation of the 12-membered lactone ring characteristic of dehydrocurvularin. nih.govresearchgate.net This contrasts with the penta- or hexaketide starter units typically produced by hrPKSs involved in the biosynthesis of RALs, which feature larger 14-membered rings. nih.govresearchgate.net Experimental evidence supports this, as feeding tetraketide N-acetylcysteamine thioester analogues to yeast expressing only AtCURS2 resulted in the biosynthesis of curvularin-type metabolites. nih.govresearchgate.net

Another critical programming difference resides in the product template (PT) domain of the nrPKS. nih.govresearchgate.netpnas.org The PT domain catalyzes the regioselective aldol condensation that forms the aromatic ring. pnas.orgacs.org In RAL biosynthesis, PT domains typically direct an "F-type" cyclization, resulting in a C2-C7 aldol condensation. acs.orgresearchgate.net However, the PT domain of AtCURS2 is programmed for an atypical "S-type" cyclization, leading to a C8-C3 aldol condensation that yields the dihydroxyphenylacetic acid scaffold of dehydrocurvularin. nih.govresearchgate.netacs.orgresearchgate.net This C8-C3 cyclization pattern is rare in fungal polyketides but is observed more frequently in bacterial aromatic polyketides. acs.orgresearchgate.net Research involving structure-guided active site engineering of the AtCURS2 PT domain has demonstrated that specific point mutations can alter this regiospecificity, reprogramming the enzyme to produce polyketides with an F-type cyclization pattern. pnas.orgacs.org This indicates that the composition and geometry of the cyclization chamber within the PT domain are key determinants of this programming. pnas.org

The differences in PKS domain programming between dehydrocurvularin and RAL biosynthesis systems are summarized in the table below:

FeatureDehydrocurvularin Biosynthesis (e.g., AtCURS1/AtCURS2)RAL Biosynthesis (e.g., Radicicol (B1680498), Zearalenone (B1683625) systems)
HrPKS Product (Starter Unit) Tetraketide nih.govresearchgate.netPenta- or Hexaketide nih.govresearchgate.net
Macrocycle Size 12-membered lactone ring nih.govresearchgate.net14-membered lactone ring nih.govresearchgate.net
NrPKS PT Domain Cyclization S-type (C8-C3 aldol condensation) nih.govresearchgate.netacs.orgresearchgate.netF-type (C2-C7 aldol condensation) acs.orgresearchgate.net

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Dehydrocurvularin

Total synthesis approaches to dehydrocurvularin typically focus on the efficient construction of its 12-membered macrolactone ring system and the precise installation of stereocenters. medkoo.comresearchgate.net

Construction of the Complex Ring System

The core structure of dehydrocurvularin is a 12-membered benzoxacyclododecin ring. ontosight.ai Strategies for constructing this macrocycle often involve coupling a functionalized aromatic precursor with a suitable aliphatic chain, followed by macrocyclization. tandfonline.com The formation of the lactone ring is a critical step, often achieved through macrolactonization reactions. researchgate.netacs.org Some approaches utilize intramolecular reactions to close the large ring, building the macrocycle from a linear or acyclic precursor.

Enantioselective Approaches

Dehydrocurvularin possesses defined stereochemistry, and enantioselective synthesis aims to produce a single enantiomer of the natural product. st-andrews.ac.uk While racemic syntheses have been reported, enantioselective routes are crucial for studying the biological activity of specific stereoisomers. st-andrews.ac.uk Asymmetric synthesis methodologies are employed to control the configuration of stereocenters during the construction of the molecule. st-andrews.ac.uk For instance, some synthetic routes to related curvularin-type metabolites have utilized asymmetric reactions as key steps. researchgate.netacs.org

Key Synthetic Methodologies

Several key synthetic methodologies have been employed in the total synthesis of dehydrocurvularin and related macrolactones:

Acyl-alkylation: This reaction has been utilized in the convergent synthesis of benzannulated macrolactone natural products, including approaches towards curvularin (B155139), which shares structural features with dehydrocurvularin. medkoo.comcaltech.edunih.gov

Wacker Cyclization: While the Wacker oxidation typically converts alkenes to ketones, Wacker-type cyclizations can be used to form cyclic ethers or other cyclic structures. libretexts.orgnih.gov In the context of macrolactone synthesis, a Wacker cyclization could potentially be involved in constructing part of the macrocyclic ring or introducing functionality. researchgate.netresearchgate.net

Macrolactonization: This is a fundamental step in the synthesis of macrolide natural products like dehydrocurvularin, involving the formation of the ester bond that closes the large ring. researchgate.netacs.org Various macrolactonization protocols, such as the Yamaguchi macrolactonization, are commonly used to achieve this crucial cyclization under suitable conditions. researchgate.netresearchgate.netacs.org

Preparation of Dehydrocurvularin Derivatives and Analogs

The synthesis of dehydrocurvularin derivatives and analogs is important for exploring structure-activity relationships and developing compounds with potentially improved biological profiles. acs.orgscirp.org

Structural Modifications and Derivatization Routes

Structural modifications of dehydrocurvularin can involve alterations to the aromatic ring, the macrolactone ring, or the hydroxyl and methyl groups. acs.orgasm.org Derivatization routes may include reactions such as acetylation, methylation, or the introduction of other functional groups. acs.orgscirp.org These modifications can impact the compound's physical properties, stability, and biological activity.

Synthesis of Related Compounds

Synthesis efforts have also targeted related compounds within the curvularin family and other dihydroxyphenylacetic acid lactones. acs.orgresearchgate.netscirp.orgasm.orgresearchgate.net Examples include:

Curvularin: A saturated analog of dehydrocurvularin, its synthesis has been achieved through various routes, including those involving macrolactonization and other key transformations. researchgate.netresearchgate.nethodoodo.com

Methoxycurvularin: A derivative with a methoxy (B1213986) group, its synthesis contributes to understanding the role of the hydroxyl groups in the biological activity of these macrolides. rsc.org

Acetyl/Diacetyldehydrocurvularin: Acetylated derivatives have been synthesized from dehydrocurvularin, demonstrating routes for modifying the hydroxyl functionalities. scirp.org Studies on these derivatives can provide insights into how acetylation affects phytotoxicity and other properties. scirp.org

Di-O-methylated derivatives: Di-O-methyl-β,γ-dehydrocurvularin, a di-O-methylated derivative, has been synthesized, highlighting approaches to protect or modify the phenolic hydroxyl groups. tandfonline.comnih.govscilit.com

These synthetic efforts provide access to dehydrocurvularin and its diverse analogs, facilitating further research into their chemical and biological properties.

Biological Activities and Mechanistic Investigations

Anticancer Activities and Cellular Effects

Dehydrocurvularin has demonstrated potent anticancer activity against various cancer cell lines in vitro. researchgate.netnih.govchemsrc.com Its effects include the inhibition of cell growth, induction of apoptosis, and modulation of key signaling pathways involved in tumorigenesis. researchgate.netnih.govnih.govtandfonline.com

Studies have shown that dehydrocurvularin can dose-dependently inhibit the proliferation, migration, and invasion of various human cancer cell lines. researchgate.netnih.gov For instance, dehydrocurvularin significantly inhibited the proliferation of human breast cancer cell lines MDA-MB-231 and MDA-MB-468. researchgate.netnih.govnih.govglixxlabs.com It has also been shown to inhibit the proliferation, colony formation, migration, and invasion of human glioblastoma multiforme cells. researchgate.net Furthermore, dehydrocurvularin has been reported to inhibit the proliferation, migration, and invasion of tongue cancer cells. sci-hub.se

Cancer Cell Line Effect on Proliferation Effect on Migration Effect on Invasion Source
MDA-MB-231 (Breast Cancer) Inhibited (dose-dependent) Inhibited (dose-dependent) Inhibited (dose-dependent) researchgate.netnih.govnih.govglixxlabs.com
MDA-MB-468 (Breast Cancer) Inhibited (dose-dependent) Inhibited (dose-dependent) Inhibited (dose-dependent) researchgate.netnih.govnih.govglixxlabs.com
U251 (Glioblastoma) Inhibited Inhibited Inhibited researchgate.net
U87 (Glioblastoma) Inhibited Inhibited Inhibited researchgate.net
Gastric Cancer Cells Inhibited Not specified Not specified nih.govresearchgate.net
Tongue Cancer Cells Inhibited Inhibited Inhibited sci-hub.se

Dehydrocurvularin has been shown to induce apoptosis in various cancer cell types. researchgate.netnih.govnih.govtandfonline.com In human breast cancer cell lines MDA-MB-231 and MDA-MB-468, dehydrocurvularin treatment increased the proportion of annexin (B1180172) V/PI-positive cells and significantly increased the levels of cleaved PARP and caspase-3 in a concentration-dependent manner. nih.gov Upregulation of Bax and downregulation of Bcl-2 were also observed, further confirming the induction of apoptosis in these cells. nih.gov In gastric cancer cells, dehydrocurvularin induced apoptosis by activating Poly(ADP-ribose) polymerase 1 (PARP-1) and caspase-3. nih.govresearchgate.net Reactive oxygen species (ROS) overproduction contributed to dehydrocurvularin-induced apoptosis in gastric cancer cells. nih.gov

Mechanistic investigations have identified several molecular targets and signaling pathways modulated by dehydrocurvularin in cancer cells. medchemexpress.commedchemexpress.comeasychem.orgnih.gov

Dehydrocurvularin has been identified as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.netnih.govnih.govglixxlabs.comdntb.gov.ua Aberrant activation of STAT3 plays a critical role in many cancers. nih.govnih.gov Dehydrocurvularin selectively inhibits the phosphorylation of STAT3 at Tyr-705, without affecting the upstream components JAK1 and JAK2 or STAT3 dephosphorylation. researchgate.netnih.govnih.gov This inhibition of STAT3 activation contributes to the observed suppression of proliferation, migration, and invasion, as well as the induction of apoptosis in cancer cells. researchgate.netnih.govnih.gov The α, β-unsaturated carbonyl moiety of dehydrocurvularin is essential for its STAT3 inactivation activity. nih.gov Cellular thermal shift assay (CETSA) has revealed the direct engagement of dehydrocurvularin with STAT3. nih.govnih.gov

Dehydrocurvularin is a strong activator of the heat shock response, a mechanism that maintains protein homeostasis via the overexpression of heat shock factor 1 (HSF1) and various chaperones, including Heat Shock Protein 90 (Hsp90). nih.govchemsrc.comabcam.commedchemexpress.comabmole.com While described as an activator of the heat shock response, some sources also indicate a relationship with Hsp90 inhibition or modulation, which can impact the stability of client proteins involved in cell survival and proliferation in cancer. researchgate.netwikipedia.orgnih.gov

Dehydrocurvularin inhibits the TGF-β signaling pathway. medchemexpress.comchemsrc.comabcam.commedchemexpress.commedchemexpress.comresearchgate.net The TGF-β signaling pathway is often upregulated during tumor progression and plays a pivotal role in various pathological processes, including cancer progression and metastasis. researchgate.net Dehydrocurvularin, along with other fungal lactones, has been shown to inhibit the binding of activated Smad2/3 transcription factors to DNA and antagonize the cellular effects of TGF-β in cancer cell lines like HepG2 and MDA-MB-231. researchgate.net

Molecular Targets and Pathways

Heat Shock Protein 90 (Hsp90) Inhibition

Anti-inflammatory Activities

10,11-Dehydrocurvularin (DCV) has been shown to exert anti-inflammatory activity. nih.govresearchgate.net This biological effect positions DCV as a subject of interest for understanding and potentially targeting inflammatory processes.

Modulation of Inflammatory Responses

DCV attenuates inflammation by suppressing key inflammatory pathways. nih.govdbcls.jpxml-journal.net Studies have indicated that DCV can suppress the upregulation of pro-inflammatory mediators and cytokines. mdpi.commdpi.com This modulation appears to involve the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. mdpi.commdpi.com However, it does not appear to act through the mitogen-activated protein kinase (MAPK) pathway in this context. mdpi.com

Specific Mechanistic Insights

Investigations into the anti-inflammatory properties of dehydrocurvularin have revealed several specific mechanisms of action. nih.govresearchgate.netuni.lu These mechanisms involve the modulation of key components of the inflammatory cascade.

NLRP3 Inflammasome Inhibition

DCV specifically inhibits the activation of the NLRP3 inflammasome. nih.govresearchgate.netresearchgate.net220.249.113 This inhibition is associated with a reduction in the secretion of IL-1β and the activation of caspase-1. nih.govresearchgate.netresearchgate.net220.249.113 Notably, DCV does not appear to affect the NLRC4 and AIM2 inflammasomes. nih.govresearchgate.net Further mechanistic details indicate that DCV disrupts the interaction between NEK7 and NLRP3, which is crucial for NLRP3 inflammasome activation. nih.govresearchgate.net Research suggests that the C=C double bond within the structure of DCV is required for its inhibitory effect on the NLRP3 inflammasome. nih.govresearchgate.net In vivo studies have also shown that DCV ameliorates inflammation by inhibiting the NLRP3 inflammasome. nih.govresearchgate.net

Inhibition of Nitric Oxide (NO) Production

Dehydrocurvularin has been shown to inhibit the overproduction of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. mdpi.commdpi.comfao.orgrsc.org This inhibitory effect is dose-dependent. mdpi.com For instance, one study reported an IC₅₀ value of 0.91 μM for DCV's inhibition of LPS-induced NO production in RAW 264.7 macrophages. fao.orgrsc.org This activity is considered significant and comparable to that of the positive control L-NMMA (NG-methyl-L-arginine acetate (B1210297) salt), a known nitric oxide synthase inhibitor. rsc.org

Modulation of Inflammatory Cytokines (TNF-α, IL-6)

Dehydrocurvularin can suppress the upregulation of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov This modulation is suggested to occur via the inhibition of the NF-κB signaling pathway. mdpi.com Studies in LPS-stimulated RAW264.7 macrophages have shown that DCV can attenuate the expression of these inflammatory mediators. mdpi.com

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression

Dehydrocurvularin attenuates the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 macrophages. mdpi.commdpi.com iNOS is the enzyme responsible for the production of large amounts of nitric oxide in inflammatory conditions. mdpi.com The inhibition of iNOS expression by DCV contributes to its ability to reduce NO production. mdpi.comnih.govresearchgate.net This effect is linked to the suppression of the NF-κB signaling pathway. mdpi.com Curvularins, including dehydrocurvularin, are known to inhibit iNOS expression, thereby modulating the proinflammatory immune response. nih.govnih.gov

Table 1: Inhibition of NO Production by Dehydrocurvularin

CompoundCell LineStimulusIC₅₀ (μM)Reference
DehydrocurvularinRAW 264.7 macrophagesLPS0.91 fao.orgrsc.org
L-NMMARAW 264.7 macrophagesLPS41.91 rsc.org

Note: L-NMMA is a positive control.

Table 2: Modulation of Inflammatory Markers by Dehydrocurvularin in LPS-stimulated RAW264.7 Macrophages

Inflammatory MarkerEffect of DehydrocurvularinProposed PathwayReference
Nitric Oxide (NO)InhibitioniNOS inhibition, NF-κB pathway mdpi.commdpi.comfao.orgrsc.org
iNOS expressionAttenuationNF-κB pathway mdpi.commdpi.com
TNF-αSuppressionNF-κB pathway mdpi.com
IL-6SuppressionNF-κB pathway mdpi.com

Antimicrobial and Antifungal Activities

Dehydrocurvularin exhibits activity against various microorganisms, including fungi and bacteria. ontosight.ai

Activity against Fungi (e.g., Cladosporium herbarum)

Dehydrocurvularin has demonstrated antifungal activity against several fungal species. It has been reported to exhibit antifungal activity against Cladosporium herbarum. researchgate.netznaturforsch.com Additionally, dehydrocurvularin has shown antifungal activity against Candida albicans and Candida auris, preventing the adherence of C. albicans to human adenocarcinoma cells. nih.gov This anti-adhesion effect is associated with decreased expression of genes involved in Candida adhesion and hyphal morphogenesis, such as HWP1, EFG1, and ECE1. nih.gov

Activity against Bacteria (e.g., Staphylococcus aureus)

Dehydrocurvularin has shown antibacterial activity, particularly against Gram-positive bacteria. It is active against Staphylococcus aureus. mdpi.comnih.gov Studies have reported a minimal inhibitory concentration (MIC) of 375 µg/mL against Staphylococcus aureus. mdpi.comnih.gov Another study found an MIC of 12.5 μg/mL against a sensitive strain of S. aureus (SA-96). researchgate.net Dehydrocurvularin has also shown activity against clinical strains of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net While active against S. aureus, dehydrocurvularin has shown no detectable activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

Efflux Pump Inhibition in Bacteria

While the provided search results mention antimicrobial activity, specific details regarding efflux pump inhibition in bacteria by dehydrocurvularin were not prominently found within the top results. The general biological activities overview mentions that mechanisms of action, such as inhibiting certain enzymes or interfering with cellular processes in pathogens, are areas of ongoing research. ontosight.ai

Phytotoxic and Bioherbicidal Potential

Dehydrocurvularin is recognized as a fungal phytotoxin with potential for development as a natural bioherbicide. researchgate.netresearchgate.netnih.govscirp.org

Non-Host-Selective Phytotoxicity

Dehydrocurvularin has been characterized as a non-host-selective phytotoxin. researchgate.netresearchgate.net It has been shown to cause extensive necrosis on the leaves of various weeds. researchgate.net While effective against numerous weed species, certain crops like maize and soybean have been reported to be insensitive to its effects. researchgate.net This suggests a degree of selectivity despite being classified as non-host-selective, indicating potential for targeted weed control in specific agricultural contexts. Dehydrocurvularin has been shown to inhibit seed germination and cause cellular leakage in plants like cucumber cotyledons. thieme-connect.com In seed germination bioassays, dehydrocurvularin was a more effective inhibitor of lettuce and bentgrass compared to curvularin (B155139). scirp.orgscirp.org At a concentration of 333 µM, dehydrocurvularin completely inhibited the growth of duckweed and caused bleaching or chlorosis. scirp.orgscirp.org

Impact on Photosynthetic Capacity

Dehydrocurvularin has been shown to affect the photosynthetic capacity of plants. researchgate.netresearchgate.netsemanticscholar.orgagrisearch.cn Studies have indicated that dehydrocurvularin can cause a decrease in chlorophyll (B73375) content at certain concentrations. researchgate.net Furthermore, it has stronger impacts on chlorophyll A fluorescence, photophosphorylation, and Mg2+-ATPase activity at higher concentrations, suggesting an interference with key processes in photosynthesis. researchgate.net The phytotoxin α,β-dehydrocurvularin is reported to impair the PS-II reaction center and inhibit the re-oxidation of the primary electron acceptor (QA) of photosynthesis. globalsciencebooks.info

Inhibition of Mitosis in Plant Cells

α,β-Dehydrocurvularin has been reported to inhibit mitosis in plant cells. Studies on garlic root tips showed that α,β-dehydrocurvularin affected cell divisions, leading to the phenomenon of interphases with multinucleolus. researchgate.net At concentrations of 344 µM or greater, the distribution of mitotic cells in root tips was completely altered, with 100% of mitotic cells arrested in late prophase. researchgate.netresearchgate.net The frequency of interphases with multinucleolus increased at concentrations of 86 µM or above. researchgate.net This inhibition of mitosis supports the potential of α,β-dehydrocurvularin as a natural bioherbicide. researchgate.net

Plant Cell Membrane Disruption

α,β-Dehydrocurvularin has been shown to cause plant cell membrane disruption. scirp.orgscirp.org This disruption is considered a likely mode of action for its phytotoxic effects. scirp.orgscirp.org

Inhibition of Appressorium Formation in Plant Pathogens (Magnaporthe grisea)

(4S)-α,β-Dehydrocurvularin has demonstrated inhibitory activity against appressorium formation in Magnaporthe grisea, the causal agent of rice blast disease. researchgate.netresearchgate.netkstudy.comcaltagmedsystems.co.uk Studies have isolated this compound from endophytic fungi such as Alternaria tenuissima. researchgate.netresearchgate.netkstudy.com While showing inhibitory activity, the reported IC₅₀ values (10.6 μg/mL) suggest that these compounds may not have practical implications for control due to relatively low activity, but they can serve as biochemical tools to study appressorium development. researchgate.netkstudy.com

Nematicidal Activities

Dehydrocurvularin and related compounds have shown nematicidal activities. frontiersin.orgtandfonline.comtandfonline.comfrontiersin.orgjst.go.jp Studies have investigated these activities against various nematodes. frontiersin.orgtandfonline.comtandfonline.comjst.go.jpnih.govresearchgate.net

Against Root-Lesion Nematodes (Pratylenchus penetrans)

α,β-Dehydrocurvularin (referred to as compound 2) and β,γ-dehydrocurvularin (referred to as compound 1) isolated from Aspergillus sp. have shown nematicidal activity against the root-lesion nematode, Pratylenchus penetrans. tandfonline.comtandfonline.comjst.go.jp Bioassays examining the activities of these compounds demonstrated concentration-dependent effects. tandfonline.com

The nematicidal activities of compounds 1 and 2 against P. penetrans at different concentrations are presented in the table below. tandfonline.com

CompoundConcentration (µg/mL)Nematicidal Activity (%)
β,γ-Dehydrocurvularin (1)30035
β,γ-Dehydrocurvularin (1)100087
α,β-Dehydrocurvularin (2)30080
α,β-Dehydrocurvularin (2)100088

At a concentration of 300 µg/mL, α,β-dehydrocurvularin (2) showed significantly higher nematicidal activity (80%) compared to β,γ-dehydrocurvularin (1) (35%). tandfonline.com At 1000 µg/mL, both compounds exhibited high activity, 87% for β,γ-dehydrocurvularin (1) and 88% for α,β-dehydrocurvularin (2). tandfonline.com

α,β-Dehydrocurvularin has also been reported to effectively inhibit the behavior and development of the root-knot nematode Meloidogyne graminicola in rice roots, with an LC₅₀ value of 122.2 μg/mL. nih.govresearchgate.net It decreased the attraction of rice roots to nematodes, reduced infection, and suppressed nematode development under greenhouse conditions. nih.govresearchgate.net Field conditions also showed that α,β-dehydrocurvularin efficiently reduced the root gall index. nih.govresearchgate.net

Other Reported Biological Activities

Beyond its effects on plants and nematodes, dehydrocurvularin has been investigated for other biological activities.

Acetylcholinesterase (AChE) Inhibition

While curvularin has shown significant acetylcholinesterase (AChE) inhibitory activity, α,β-dehydrocurvularin produced by Chrysosporium lobatum strain BK-3 did not exhibit AChE inhibitory activity. nih.govnih.govresearchgate.net Some sources suggest that dehydrocurvularin might be an acetylcholinesterase inhibitor psu.eduresearchgate.net, but the research on the compound from Chrysosporium lobatum indicates otherwise nih.govnih.govresearchgate.net.

Superoxide (B77818) Anion Scavenging Activity

Investigations into the antioxidant potential of dehydrocurvularin have revealed its capacity to scavenge superoxide anions. Superoxide anion is a reactive oxygen species (ROS) that plays a role in oxidative stress and various pathological conditions. Studies have demonstrated that α,β-dehydrocurvularin exhibits significant superoxide anion scavenging activity. nih.gov

One study reported an EC₅₀ value of 16.71 µg/ml for the superoxide anion scavenging activity of α,β-dehydrocurvularin. nih.gov This suggests a notable antioxidant capacity in a cell-free system. While superoxide anion is considered a weak oxidant, its conversion into more potent ROS like hydroxyl radicals and singlet oxygen contributes significantly to oxidative stress. innovareacademics.in The scavenging of superoxide anions by compounds like dehydrocurvularin can therefore contribute to mitigating oxidative damage. The mechanism often involves the donation of a hydrogen atom or an electron to the radical, neutralizing its reactivity.

The following table summarizes the superoxide anion scavenging activity reported for α,β-dehydrocurvularin:

CompoundAssay MethodEC₅₀ Value (µg/ml)Reference
α,β-DehydrocurvularinSuperoxide anion scavenging16.71 nih.gov

Cell Division Inhibition

Dehydrocurvularin has been shown to inhibit cell division in various contexts. This activity is of particular interest in the search for potential therapeutic agents, including those with anti-cancer or herbicidal properties.

Research has indicated that α,β-dehydrocurvularin can affect cell divisions in garlic root tips, leading to the formation of interphases with multinucleoli. researchgate.net At concentrations of 344 µM or greater, the distribution of mitotic cells in root tips was significantly altered, with 100% of mitotic cells arrested in late prophase. researchgate.net This suggests that dehydrocurvularin can interfere with the normal progression of mitosis.

Furthermore, dehydrocurvularin has demonstrated inhibitory effects on human glioblastoma multiforme cells. nih.govdntb.gov.ua Studies have shown that dehydrocurvularin inhibits the proliferation, colony formation, migration, and invasion of glioblastoma cell lines (U251 and U87) while also inducing apoptosis. nih.gov Mechanistic investigations suggest that dehydrocurvularin's anti-glioblastoma activity involves the inhibition of AKT phosphorylation and a decrease in the level of MMP-2, a downstream protein in the PI3K/AKT signaling pathway. nih.gov The PI3K/AKT pathway is known to play a crucial role in cell survival, proliferation, and migration in many cancers.

Dehydrocurvularin and its analogues have also been identified as inhibitors of p97, an ATPase involved in the ubiquitin-proteasome system (UPS). nih.gov The UPS is critical for protein degradation and cellular homeostasis, and its dysfunction can impact cell division and survival. Unsaturated curvularin analogues, including dehydrocurvularin, have been shown to inhibit p97 ATPase activity through covalent modification. nih.gov Cellular studies revealed that dehydrocurvularin and its monochlorinated analogue interfered with both the proteasome and p97, while a dichlorinated analogue showed selectivity for p97. nih.gov Inhibition of p97 can lead to an increase in total ubiquitin and specific protein substrates, indicating impaired UPS function. nih.gov

The following table summarizes some findings related to dehydrocurvularin's cell division inhibition:

Target/Cell TypeObserved EffectProposed MechanismReference
Garlic root tipsInhibition of cell division, arrest in late prophase, multinucleoli formationInterference with mitosis researchgate.net
Human glioblastoma cellsInhibition of proliferation, migration, invasion; induction of apoptosisInhibition of AKT phosphorylation, decreased MMP-2 nih.govdntb.gov.ua
p97 (cellular investigations)Inhibition of p97 and proteasome activity (for dehydrocurvularin)Covalent modification of cysteine in D2-ATP pocket nih.gov

Immune System Modulation

Dehydrocurvularin has been reported to possess immunomodulatory properties. The immune system is a complex network, and modulating its response can have implications for treating inflammatory conditions and other diseases.

Research indicates that dehydrocurvularin can exert anti-inflammatory activity. researchgate.net While the detailed mechanism of its anti-inflammatory effects is still being elucidated, one study suggests that dehydrocurvularin specifically inhibits the activation of the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response and inflammation by triggering the maturation and secretion of pro-inflammatory cytokines like IL-1β. researchgate.net Inhibition of NLRP3 inflammasome activation by dehydrocurvularin was associated with reduced IL-1β secretion and caspase-1 activation, without affecting other inflammasomes like NLRC4 and AIM2. researchgate.net This suggests a selective mechanism of action on the NLRP3 pathway.

Dehydrocurvularin has also been shown to inhibit the TGF-β signaling pathway. researchgate.net The transforming growth factor-beta (TGF-β) pathway is involved in various cellular processes, including immune regulation, cell proliferation, and differentiation. Dysregulation of TGF-β signaling is implicated in numerous pathological conditions, including fibrosis and cancer progression. researchgate.net Inhibition of TGF-β signaling by dehydrocurvularin could contribute to its observed biological activities, including potential anti-tumor effects. researchgate.net

The following table summarizes aspects of dehydrocurvularin's immune system modulation:

Structure Activity Relationship Sar Studies of Dehydrocurvularin and Derivatives

Impact of Minor Structural Differences on Bioactive Profiles

Minor structural differences between dehydrocurvularin and related compounds can lead to notable variations in their biological activity profiles. For instance, dehydrocurvularin and its saturated analog, curvularin (B155139), exhibit different activities despite their close structural relationship, differing only by a double bond between C-10 and C-11 in dehydrocurvularin. researchgate.netnih.govscirp.orgscirp.org Studies have shown that while both compounds can exhibit similar levels of cytotoxicity against certain human tumor cell lines, their activity spectrum can differ. researchgate.netnih.gov For example, α,β-dehydrocurvularin was found to be active against COLO 205 cells, whereas curvularin was inactive. nih.gov Additionally, dehydrocurvularin has shown superoxide (B77818) anion scavenging activity, which was not reported for curvularin in one study. nih.gov These observed differences in bioactive profiles are attributed to the subtle structural variations between the two compounds. researchgate.netnih.gov

Role of the Double Bond in Bioactivity (e.g., in α,β-Dehydrocurvularin vs. Curvularin)

The presence or absence of the double bond, specifically the α,β-double bond (between C-10 and C-11 in dehydrocurvularin), plays a significant role in the biological activities of dehydrocurvularin and curvularin. This double bond contributes to a more planar backbone structure in dehydrocurvularin compared to curvularin. nih.govnih.gov This structural difference has been implicated in differential activity against various targets. For example, curvularin has shown acetylcholinesterase (AChE) inhibitory activity, while α,β-dehydrocurvularin did not exhibit this inhibition, suggesting the importance of the partial planar backbone structure conferred by the double bond for AChE inhibition. nih.gov

Furthermore, the presence of the 3,4-double bond in α,β-dehydrocurvularin has been highlighted as critical for its inhibitory activity against Staphylococcus aureus, an activity not observed with curvularin. nih.govresearchgate.net This suggests that the conjugation of pi electrons in the presence of the double bond and the carbonyl group at position C-2 in dehydrocurvularin is a key factor for this specific antibacterial activity. nih.gov The double bond between C10 and C11 in α,β-dehydrocurvularin is also noted as the only structural difference compared to curvularin in studies examining their phytotoxicity. scirp.orgscirp.org

Correlation between Stereochemistry and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Different stereoisomers of a compound can exhibit significantly different pharmacological profiles due to variations in how they interact with chiral biological targets like enzymes and receptors. rsc.org

While specific detailed data on the correlation between stereochemistry at all chiral centers of dehydrocurvularin and its biological activity is limited in the provided snippets, one source mentions that the absolute configuration at C-15 in (15S)-dehydrocurvularin influences its conformation and differs from that of (S)-curvularin derivatives. rsc.org Another study on a related compound, 14-deoxy-oxacyclododecindione, investigated the biological activities of both enantiomers, highlighting the importance of stereochemistry. rsc.org The configuration of the exocyclic methyl group in epi-dehydrocurvularin was also indicated as critical for its activity in heat shock response and cytotoxicity assays. pnas.org These findings underscore that the precise stereochemical arrangement in dehydrocurvularin is likely crucial for its specific biological interactions and observed activities.

Comparative SAR Analysis with Related Polyketides (e.g., Resorcylic Acid Lactones)

Dehydrocurvularin belongs to the class of benzenediol lactones (BDLs), specifically categorized as a dihydroxyphenylacetic acid lactone (DAL). researchgate.netpnas.org This class is structurally related to resorcylic acid lactones (RALs), such as zearalenone (B1683625) and radicicol (B1680498). pnas.orgwikipedia.orgnih.govmycocentral.eunih.gov Both DALs and RALs feature a macrolactone ring fused to a resorcinol (B1680541) moiety, but they differ in the connectivity between the macrolactone and the resorcinol ring; RALs have a C2–C7 connectivity, while DALs like dehydrocurvularin have a C3–C8 bond. pnas.org

Comparing the SAR of dehydrocurvularin with RALs provides insights into the influence of the macrolactone ring size and the nature of the linkage to the resorcinol ring on biological activity. For example, RALs with 14-membered rings (RAL14) like radicicol and monocillin II are known inhibitors of heat shock protein 90 (Hsp90). pnas.orgnih.govwikipedia.orgcenmed.com Dehydrocurvularin, a 12-membered DAL (DAL12), also modulates the heat shock response and the immune system, and has been shown to inhibit Hsp90 in colon cancer cells. scirp.orgpnas.orgnih.gov However, the mechanism of heat shock modulation by dehydrocurvularin has been noted as not fully clarified compared to RAL14 compounds. pnas.org

Comparative studies have shown differences in activity profiles between DALs and RALs. For instance, a 14-membered DAL (radilarin) showed significant cytotoxicity but was less potent than dehydrocurvularin (a DAL12). pnas.org Conversely, radilarin displayed more potent heat shock response modulatory activity than dehydrocurvularin. pnas.org These comparisons highlight that variations in the lactone ring size and the type of linkage to the resorcinol ring (DAL vs. RAL) contribute to distinct biological profiles.

Insights for Rational Design of Dehydrocurvularin Analogs

SAR studies provide a fundamental basis for the rational design of dehydrocurvularin analogs with improved properties. parssilico.com By understanding which parts of the molecule are essential for specific activities and how structural modifications impact potency and selectivity, researchers can design new molecules with a higher probability of desired biological effects. parssilico.com

The insights gained from comparing dehydrocurvularin with curvularin emphasize the importance of the α,β-double bond for certain activities, such as antibacterial action against S. aureus. nih.govresearchgate.net This suggests that maintaining or modifying this unsaturation could be a strategy in analog design for antibacterial applications. The observed differences in cytotoxicity against various cancer cell lines between dehydrocurvularin and curvularin also indicate that subtle structural changes can lead to differential anticancer profiles, guiding the design of analogs targeting specific cancer types. nih.gov

Comparisons with related RALs demonstrate that altering the macrolactone ring size and the linkage to the resorcinol can influence activities like Hsp90 inhibition and heat shock response modulation. pnas.org This suggests that exploring analogs with different ring sizes or modified linkages could yield compounds with altered or improved activity against these targets. The importance of stereochemistry also indicates that controlling the configuration at chiral centers during synthesis is crucial for obtaining active analogs. rsc.orgpnas.org

Furthermore, understanding the specific molecular targets of dehydrocurvularin, such as ATP-citrate lyase (ACLY) and STAT3, provides direct targets for rational design. researchgate.net Analogs can be designed to optimize binding affinity and inhibitory activity against these specific proteins. researchgate.net While detailed information on the impact of specific substituents was limited in the search results, the general principles of SAR would guide the introduction or modification of functional groups to enhance desired interactions with biological targets and improve pharmacokinetic properties. parssilico.com

The rational design process involves systematic modification of the lead compound (dehydrocurvularin), synthesis of analogs, and rigorous testing of their biological activities to establish comprehensive SARs. parssilico.com This iterative process, guided by the knowledge of structure-activity relationships, allows for the optimization of dehydrocurvularin-based compounds for potential therapeutic applications. parssilico.com

Advanced Research Methodologies in Dehydrocurvularin Studies

Bioassay-Guided Isolation and Purification

The isolation and purification of dehydrocurvularin from fungal cultures often employ bioassay-guided strategies. This approach involves systematically separating components of a crude extract and testing the resulting fractions for a specific biological activity. The fractions exhibiting activity are then subjected to further separation and testing until the pure active compound is obtained.

Studies have utilized bioassay-guided purification to isolate dehydrocurvularin and related compounds like curvularin (B155139) from fungal strains. For instance, researchers isolated α, β-dehydrocurvularin and curvularin from Chrysosporium lobatum strain BK-3 using bioactivity-guided purification based on acetylcholinesterase (AChE) inhibitory activity and cytotoxicity screening. nih.govresearchgate.net The process involved extracting bioactive compounds from cell-free supernatant using resin, followed by analysis and purification using thin-layer chromatography (TLC) and various column chromatography techniques. nih.gov Another study on Stemphylium solani utilized bioassay-guided TLC and preparative liquid chromatography to purify a phytotoxin, with dehydrocurvularin mentioned as a phytotoxin from Curvularia eragrostidis isolated by a similar approach. apsnet.org Bioassay-guided fractionation has also been applied in the search for compounds with wound repair properties, leading to the isolation of active compounds from plant extracts, a methodology applicable to fungal extracts containing dehydrocurvularin. frontiersin.org

Spectroscopic and Mass Spectrometric Techniques for Structural Elucidation (General Application)

Elucidating the chemical structure of dehydrocurvularin relies heavily on a combination of spectroscopic and mass spectrometric techniques. These methods provide detailed information about the molecular weight, elemental composition, functional groups, and the arrangement of atoms within the molecule.

Commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., HMBC, HSQC, COSY, NOESY), which are crucial for determining the carbon-hydrogen framework and connectivity. nih.govresearchgate.net Fourier Transform Infra-red (FT-IR) spectroscopy is used to identify key functional groups present in the molecule. nih.gov Mass spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MS/MS), provides accurate molecular weight information and fragmentation patterns that help in piecing together the structure. nih.govresearchgate.netnih.gov High-resolution accurate mass spectrometry is particularly valuable for confirming the elemental formula of both precursor and product ions, aiding in spectral interpretation and structure confirmation. warwick.ac.ukrfi.ac.uk Untargeted metabolomics approaches utilizing mass spectrometry have also been used to profile secondary metabolite production in fungi and identify dehydrocurvularin and its derivatives based on their mass features and fragmentation patterns. nih.gov

Genetic Engineering and Heterologous Expression for Biosynthesis

Understanding the biosynthesis of dehydrocurvularin involves identifying the genes responsible and reconstituting the pathway in a heterologous host. This approach allows for the study of individual enzymes and their roles in the biosynthetic process.

Research has identified the biosynthetic gene cluster for 10,11-dehydrocurvularin in Aspergillus terreus and Alternaria cinerariae. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netcapes.gov.brnih.gov This cluster typically includes genes encoding a pair of iterative polyketide synthases (PKSs): a highly reducing PKS (e.g., AtCURS1 in A. terreus, Dhc3 in A. cinerariae) and a non-reducing PKS (e.g., AtCURS2 in A. terreus, Dhc5 in A. cinerariae). nih.govnih.govresearchgate.netfrontiersin.orgcapes.gov.br Heterologous expression of these PKS pairs in a suitable host, such as Saccharomyces cerevisiae (yeast), has successfully reconstituted dehydrocurvularin biosynthesis. nih.govnih.govresearchgate.netfrontiersin.orgcapes.gov.br This technique has been instrumental in confirming the identity of the gene cluster and investigating the enzymatic steps involved. For example, heterologous expression experiments in yeast have shown that AtCURS1 and AtCURS2 collaborate to produce dehydrocurvularin. nih.govresearchgate.netcapes.gov.br Furthermore, feeding experiments with tetraketide starter unit analogues to yeast strains expressing only the non-reducing PKS (AtCURS2) have demonstrated its ability to accept these units and produce dehydrocurvularin and its analogues, providing insights into the substrate specificity of the enzyme. nih.govresearchgate.netcapes.gov.br

Bioinformatic Analysis of Polyketide Synthases and Gene Clusters

Bioinformatics plays a critical role in the identification and characterization of the gene clusters responsible for dehydrocurvularin biosynthesis and the analysis of the associated polyketide synthases.

Genome sequencing and annotation tools, such as antiSMASH, are used to scan fungal genomes for secondary metabolite gene clusters, including those containing PKS genes. nih.govfrontiersin.org Bioinformatic analysis of the identified dehydrocurvularin gene clusters in A. terreus and A. cinerariae has revealed the presence of genes for the HR-PKS and NR-PKS, as well as putative genes for transcriptional regulation and export. nih.govnih.govresearchgate.netfrontiersin.orgcapes.gov.br Comparative bioinformatic analysis of the PKS enzymes (AtCURS1/AtCURS2 and Dhc3/Dhc5) from different species highlights conserved motifs and variable surfaces that are important for product formation. nih.gov Analysis of the domain architecture and programming of these iterative PKSs provides insights into how they assemble the polyketide chain and perform cyclization to form the unique 12-membered DAL ring of dehydrocurvularin, distinguishing it from the 14-membered rings of resorcylic acid lactones (RALs) like zearalenone (B1683625) and radicicol (B1680498). nih.govnih.govresearchgate.netresearchgate.netcapes.gov.br

Molecular Docking and Computational Chemistry Approaches for Mechanism Elucidation

Molecular docking and other computational chemistry techniques are employed to investigate the potential interactions of dehydrocurvularin with biological targets at the molecular level, aiding in the elucidation of its mechanism of action.

Molecular docking studies predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor), such as a protein. openaccessjournals.comasianjpr.commdpi.com While specific detailed molecular docking studies solely focused on dehydrocurvularin's interaction mechanisms are less extensively reported in the provided results compared to its isolation and biosynthesis, the methodology has been applied to related compounds like curvularin to study its binding interactions with acetylcholinesterase. nih.govresearchgate.net This demonstrates the applicability of molecular docking in understanding the potential biological activities of dehydrocurvularin by predicting how it might interact with relevant protein targets. Computational chemistry approaches, including molecular dynamics simulations, can further refine these predictions and provide insights into the stability of the ligand-receptor complex and the conformational changes involved in binding. openaccessjournals.com

Time-Dependent Production Analysis in Fungal Cultures

Monitoring the production of dehydrocurvularin over time in fungal cultures is essential for optimizing fermentation conditions and understanding the kinetics of its biosynthesis.

A time-dependent study of dehydrocurvularin and curvularin production by Curvularia intermedia in potato dextrose broth (PDB) culture medium was conducted using HPLC. scirp.orgresearchgate.netresearchgate.netscirp.org The production of these metabolites was monitored continuously for 18 days. scirp.orgscirp.org This analysis revealed that the maximum production of α,β-dehydrocurvularin occurred around day 7, followed by a steady decline in concentration. scirp.orgscirp.org In contrast, the maximum production of curvularin was observed later, around day 10-11. scirp.orgscirp.org This type of time-course analysis provides valuable data on the optimal harvest time for obtaining maximum yields of dehydrocurvularin from fungal fermentation and can offer clues about the metabolic fate of the compound within the culture. scirp.orgscirp.org

Time-Dependent Production of Dehydrocurvularin and Curvularin in Curvularia intermedia Culture

Time (Days)Relative Dehydrocurvularin ConcentrationRelative Curvularin Concentration
~7MaximumLower
~10-11MinimumMaximum
~10-15Minimum-

Note: This table is based on the qualitative description of production profiles over time as reported in the source scirp.orgscirp.org. Relative concentrations are inferred from the described peak production times.

Detailed Research Findings Example: Heterologous Expression

Heterologous expression of the A. terreus PKS genes, AtCURS1 and AtCURS2, in Saccharomyces cerevisiae successfully reconstituted the biosynthesis of 10,11-dehydrocurvularin. nih.govresearchgate.netcapes.gov.br When both genes were expressed, dehydrocurvularin was produced. nih.govresearchgate.net Furthermore, experiments with yeast expressing only AtCURS2, supplemented with tetraketide N-acetylcysteamine thioester analogues, demonstrated that AtCURS2 can accept these advanced starter units to produce dehydrocurvularin and related analogues. nih.govresearchgate.netcapes.gov.br This indicates that AtCURS1 is likely responsible for synthesizing the tetraketide starter unit, which is then further processed by AtCURS2 to form the final product. nih.govcapes.gov.br

Detailed Research Findings Example: Bioinformatic Comparison of PKSs

Bioinformatic comparison of the dehydrocurvularin PKSs from A. terreus (CurS1 and CurS2) and Alternaria cinerariae (Dhc3 and Dhc5) highlights key structural motifs. nih.gov While both pairs of PKSs produce dehydrocurvularin, analysis revealed differences in specific domains, such as the acyltransferase (AT) domains of the HR-PKSs (Dhc3 and CurS1) and the starter unit acyltransferase (SAT) domain of the NR-PKSs (Dhc5 and CurS2). nih.gov The product template (PT) domain of the NR-PKS (Dhc5) contains conserved residues suggested to be critical for the formation of the 12-membered dihydroxyphenylacetic acid lactone (DAL) ring, distinguishing it from the PT domains involved in the formation of 14-membered resorcylic acid lactone (RAL) rings. nih.govresearchgate.net These bioinformatic insights provide a basis for understanding the enzymatic basis for the structural diversity among fungal polyketides.

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets and Pathways

While some biological targets and signaling pathways of dehydrocurvularin have been identified, comprehensive proteome-wide analysis to fully elucidate its cellular targets is an ongoing area of research. researchgate.net Dehydrocurvularin has been shown to be a strong activator of the heat shock response, a mechanism crucial for maintaining protein homeostasis, by inducing the overexpression of heat shock factor 1 (HSF1) and various chaperones, including heat shock protein 90 (Hsp90). chemsrc.commedchemexpress.com It also inhibits the TGF-β signaling pathway, which is often upregulated in tumor progression. nih.govchemsrc.commedchemexpress.com More recently, dehydrocurvularin has been identified as a selective inhibitor of STAT3 (signal transducer and activator of transcription 3) in breast cancer cells, inhibiting proliferation, migration, and invasion, and inducing apoptosis. researchgate.netresearchgate.net Furthermore, dehydrocurvularin has been demonstrated to inhibit ATP-citrate lyase (ACLY), providing a mechanistic explanation for its anti-cancer activity. researchgate.net In glioblastoma cells, dehydrocurvularin inhibits proliferation, colony formation, migration, and invasion, and induces apoptosis, potentially through the inhibition of AKT phosphorylation and a decrease in MMP2 levels, a downstream protein of the PI3K/AKT pathway. researchgate.net Further research is needed to fully map the complex network of interactions and pathways modulated by dehydrocurvularin.

Exploration of Dehydrocurvularin in Emerging Disease Models (Academic Focus)

The diverse biological activities of dehydrocurvularin suggest potential for its exploration in various emerging disease models within an academic context. Its reported anti-tumorous activity against several cancer cell lines in vitro highlights its potential as a lead compound for novel cancer therapeutics. nih.govchemsrc.com The inhibition of the TGF-β signaling pathway and STAT3, both implicated in numerous cancers, further supports this direction. nih.govchemsrc.comresearchgate.netresearchgate.net Additionally, dehydrocurvularin's immune-modulatory activities, such as the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and suppression of the NF-κB signaling pathway, suggest potential in inflammatory disorders. nih.govmdpi.com Studies have also indicated nematicidal activity for dehydrocurvularin, which could be linked to its heat shock response and immune-modulatory effects. researchgate.net Academic research could focus on evaluating dehydrocurvularin in relevant in vivo models for these diseases to understand its efficacy and mechanisms in more complex biological systems.

Biosynthetic Engineering for Enhanced Production or Novel Analog Generation

Understanding the biosynthesis of dehydrocurvularin is crucial for potential biosynthetic engineering efforts. Dehydrocurvularin is synthesized by the collaborative action of iterative type I polyketide synthases (PKSs), specifically a highly reducing (HR) iterative PKS and a non-reducing (NR) iterative PKS. nih.govnih.govasm.org Studies have characterized the biosynthetic gene cluster in Aspergillus terreus, identifying genes encoding AtCURS1 (HR PKS) and AtCURS2 (NR PKS) responsible for dehydrocurvularin biosynthesis. nih.govasm.org Heterologous expression of these PKSs in yeast has successfully reconstituted dehydrocurvularin biosynthesis. nih.govresearchgate.netasm.org Key differences in the programming of the nonreducing polyketide synthase AtCURS2, compared to synthases involved in resorcylic acid lactone biosynthesis, lead to the formation of a 12-membered lactone ring and a dihydroxyphenylacetic acid scaffold through an atypical S-type cyclization pattern. nih.govasm.org

Biosynthetic engineering strategies, such as precursor-directed biosynthesis, enzyme-level modification (domain swapping, site-specific mutagenesis), and pathway-level recombination, can be employed to enhance dehydrocurvularin production or generate novel analogs with potentially improved properties. dovepress.com Feeding yeast strains expressing the PKSs with analogues of the tetraketide starter unit has shown promise in generating dehydrocurvularin analogues. asm.orgresearchgate.net Further research into the structure and function of the involved enzymes, particularly the product template domain of AtCURS2, could facilitate the rational design of engineered pathways for producing "unnatural" hybrid compounds. asm.org

Development of Advanced and Efficient Chemical Synthesis Routes

The development of advanced and efficient chemical synthesis routes for dehydrocurvularin and its analogues is important for providing sufficient quantities for research and potential development. While some chemical syntheses of curvularin (B155139) derivatives have been reported, ongoing research aims to improve the efficiency and selectivity of these routes. nih.govresearchgate.net Modern synthetic methodologies, including transition metal catalysis and multicomponent reactions, offer potential for developing more streamlined and atom-economical syntheses. nih.govfrontiersin.org Addressing the stereochemical challenges inherent in the complex structure of dehydrocurvularin is a critical aspect of developing efficient synthetic strategies. numberanalytics.com

Investigating Ecological Roles and Interactions of Dehydrocurvularin in Natural Environments

Dehydrocurvularin is produced by various fungi and acts as a prevalent fungal phytotoxin. nih.govmedchemexpress.comresearchgate.net Investigating its ecological roles and interactions in natural environments is crucial for understanding its biological significance beyond its potential applications. This includes exploring its function in the producing organisms, such as in defense against other microorganisms or herbivores, or in competition with other plant species. nih.govresearchgate.netwsl.ch Understanding the environmental cues and ecological interactions that influence dehydrocurvularin biosynthesis in situ could also provide insights for optimizing its production. nih.gov Furthermore, studying the impact of dehydrocurvularin on microbial communities and plant interactions in its natural habitat can reveal broader ecological implications.

Potential as Lead Compounds for Agricultural Applications (e.g., Bioherbicides)

Dehydrocurvularin's phytotoxic properties highlight its potential as a lead compound for the development of natural bioherbicides. researchgate.netusda.govmdpi.com Studies have shown that dehydrocurvularin can inhibit seed germination and affect cell division in plants. globalsciencebooks.inforesearchgate.net For example, α,β-dehydrocurvularin significantly inhibited the germination and elongation of root and shoot of large crabgrass (Digitaria sanguinalis). globalsciencebooks.info

Table 1: Phytotoxic Activity of α,β-Dehydrocurvularin on Large Crabgrass globalsciencebooks.info

EffectIC₅₀ (µg/mL)
Seed Germination44.68
Root Elongation29.72
Shoot Growth316.97

Note: IC₅₀ represents the concentration causing 50% inhibition.

Dehydrocurvularin impairs the PS-II reaction center and inhibits the re-oxidation of the primary electron acceptor (QA) of photosynthesis in large crabgrass, indicating a mechanism of action relevant to herbicidal activity. globalsciencebooks.info Research into its selectivity towards weeds versus crops is essential for its development as a safe and effective bioherbicide. mdpi.comglobalsciencebooks.info Formulation strategies are also needed to ensure consistent performance under field conditions. globalsciencebooks.info

Addressing Stereochemical Challenges in Synthesis for Specific Biological Activities

Dehydrocurvularin possesses a chiral center at C-4 (or C-15 depending on the numbering scheme used). wikipedia.orgmdpi.comeasychem.org The stereochemistry at this position, typically (4S) or (15S), can influence its biological activity. wikipedia.orgmdpi.com For instance, the (10E,15S) isomer has been specifically studied for its anti-inflammatory effects and cytotoxicity. researchgate.netmdpi.com Curvularins isolated from some marine fungal strains have been reported to have variable configurations at the C-15 chiral center. mdpi.com Addressing the stereochemical challenges in the chemical synthesis of dehydrocurvularin and its analogues is critical to produce specific stereoisomers for evaluating their distinct biological activities and potential therapeutic or agricultural applications. numberanalytics.com Asymmetric synthesis techniques and chiral resolution methods are valuable tools in this endeavor. numberanalytics.comaragen.com

Q & A

Q. What are the primary biological activities of dehydrocurvularin, and how are these properties experimentally validated?

Dehydrocurvularin exhibits antibiotic, antimitotic, and heat shock response-modulating activities. Key assays include:

  • Antifungal activity : Minimum inhibitory concentration (MIC) tests against Candida albicans using broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., A549, COLO-205) to determine IC50 values .
  • Heat shock activation : Luciferase reporter assays under HSF1/Hsp90 pathways .
  • Phytotoxicity : Seed germination inhibition assays (e.g., EC50 determination for Digitaria sanguinalis) and chlorophyll fluorescence analysis .

Q. How is dehydrocurvularin structurally characterized, and what analytical methods are essential for confirmation?

Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify functional groups and planar structures .
  • Mass spectrometry : HR-MS for molecular formula confirmation (e.g., C₁₆H₁₈O₅, m/z 290.3) .
  • FT-IR : Detection of α,β-unsaturated carbonyl groups .

Q. What are the recommended safety protocols for handling dehydrocurvularin in laboratory settings?

  • Use personal protective equipment (gloves, goggles) to avoid skin/eye contact .
  • Store in a dry, dark environment at 4°C; solubilize in DMSO or ethanol (>95% purity) .
  • Follow waste disposal regulations for mycotoxins .

Advanced Research Questions

Q. How can heterologous production of dehydrocurvularin be optimized in microbial systems?

  • Yeast engineering : Use Saccharomyces cerevisiae BJ5464-NpgA with Aspergillus terreus polyketide synthase genes (S1/S2). Optimize plasmid copy number via antibiotic selection (e.g., KanMX/HygB) and fluorescence-based characterization (mruby2 reporters) .
  • Metabolic pathway tuning : Balance acetyl-CoA and malonyl-CoA precursor supply using inducible promoters .

Q. How can contradictory cytotoxicity data for dehydrocurvularin across studies be resolved?

Discrepancies in IC50 values (e.g., 2.10 μM vs. >300 μM) arise from:

  • Source variability : Bioactivity differs between fungal strains (Chrysosporium lobatum vs. Nectria galligena) .
  • Assay conditions : Cell line specificity (e.g., MRC-5 fibroblasts vs. A549 lung cancer) and exposure duration .
  • Solution stability : Conjugation with thiols (e.g., sumalarin C) may reversibly modulate toxicity .

Q. What experimental approaches are used to investigate dehydrocurvularin’s inhibition of TGF-β signaling?

  • Luciferase reporter assays : TGF-β-responsive reporters (e.g., CAGA12-luc) in HEK293T cells .
  • Western blotting : Monitor Smad2/3 phosphorylation and nuclear translocation .
  • RNA-seq : Identify downstream genes (e.g., collagen, fibronectin) suppressed by dehydrocurvularin .

Q. How does dehydrocurvularin disrupt photosynthetic pathways in plants, and what methodologies quantify these effects?

  • Chlorophyll fluorescence imaging : Measure PSII efficiency (Fv/Fm) and non-photochemical quenching (NPQ) .
  • ATPase activity assays : Spectrophotometric quantification of Mg²⁺-ATPase inhibition in chloroplasts .
  • Mitotic inhibition : Microscopic analysis of root tip cell division (e.g., colchicine-treated controls) .

Methodological Considerations

Q. What strategies mitigate self-toxicity in dehydrocurvularin-producing fungal strains?

  • Detoxification pathways : Conjugation with mercaptolactate or glutathione to form less toxic adducts (e.g., cyclothiocurvularins) .
  • Cluster knockout : CRISPR-Cas9 deletion of biosynthetic genes in Alternaria spp. to study toxicity rescue .

Q. How is dehydrocurvularin quantified in complex biological matrices?

  • HPLC-DAD : Reverse-phase C18 columns with UV detection at 254 nm .
  • LC-MS/MS : MRM transitions (m/z 290.3 → 245.1) for high specificity in plant/soil extracts .

Q. What genomic tools identify dehydrocurvularin biosynthetic gene clusters (BGCs) in fungi?

  • antiSMASH : Annotate polyketide synthase (PKS) genes in Alternaria genomes .
  • Phylogenetic analysis : Compare PKS domains across taxa (e.g., Pyrenophora vs. Stemphylium) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.